2,4-Diethylbenzenesulphonic acid
Description
Significance of Benzenesulfonic Acid Derivatives in Chemical Research
Benzenesulfonic acid derivatives are pivotal in modern chemical science due to their multifaceted utility. electronics.org They serve as key intermediates in the synthesis of a diverse range of commercially important substances, including dyes, detergents, and pharmaceuticals. electronics.orgatamanchemicals.com Their capacity to function as surfactants is fundamental to the formulation of cleaning products. atamanchemicals.com In the realm of academic and industrial research, substituted benzenesulfonic acids are subjects of ongoing investigation to uncover novel properties and applications. electronics.org The presence of the sulfonic acid functional group imparts unique characteristics to the benzene (B151609) ring, influencing its reactivity and physical properties, making these derivatives a rich area for scientific exploration.
Overview of Sulfonic Acid Compound Classes in Synthetic Chemistry
Sulfonic acids, with the general formula RSO₃H where R is an organic group, are a critical class of organosulfur compounds. researchgate.net They are widely employed as catalysts in organic synthesis due to their strong acidic nature. researchgate.net Their salts and other derivatives are the foundation for the manufacturing of a vast number of products, including detergents, water-soluble dyes, and ion-exchange resins. atamanchemicals.comresearchgate.net Aromatic sulfonic acids, in particular, are valuable as intermediates in the preparation of other organic compounds. researchgate.net The sulfonation reaction, the primary method for introducing a sulfonic acid group, is one of the most important reactions in industrial organic chemistry, valued for its high yields and the well-defined derivatives it produces.
Scope and Research Objectives for 2,4-Diethylbenzenesulphonic Acid Studies
Research into this compound is primarily driven by its potential and established industrial applications. The principal objectives of studying this compound are to understand and optimize its performance characteristics for specific uses. A significant focus of research is on its properties as a surfactant and hydrotrope. Hydrotropes are compounds that enhance the solubility of sparingly soluble substances in water, a crucial function in the formulation of concentrated liquid detergents and cleaning agents.
Another key area of investigation is its application in electroplating. In this context, research aims to leverage its properties to improve the quality and efficiency of metal deposition processes. For instance, in acidic zinc galvanizing baths, aromatic sulfonic acids like this compound are used to improve the crystal structure of the zinc coating, reduce pitting, and increase the solubility of other additives. capitalresin.com Therefore, research objectives include elucidating its mechanism of action in these baths and developing formulations that yield superior plating results.
Chemical and Physical Properties of this compound
The fundamental properties of this compound are crucial for its application and synthesis.
| Property | Value |
| IUPAC Name | 2,4-diethylbenzenesulfonic acid |
| CAS Number | 63877-58-7 |
| Molecular Formula | C₁₀H₁₄O₃S |
| Molecular Weight | 214.28 g/mol |
Detailed Research Findings: Synthesis of this compound
The primary method for synthesizing this compound is through the sulfonation of diethylbenzene. A detailed example of this process is outlined in a patent, which describes a method for producing diethylbenzene sulphonic acid. justia.com
The process involves reacting diethylbenzene with oleum (B3057394) (fuming sulfuric acid) in the presence of a solvent like n-heptane. The reaction mixture is heated to reflux, and the water produced during the reaction is collected. The reaction is monitored until the concentration of sulfuric acid in the sulphonic acid layer reaches a specific level. Following the reaction, the mixture is quenched with water to yield the final product, a dark brown liquid containing diethylbenzene sulphonic acid. justia.com
A specific laboratory-scale synthesis described in the patent is as follows:
407 g of diethylbenzene (3.04 moles) is combined with 122 g of n-heptane in a flask.
304 g of 20% oleum (3.25 moles) is added dropwise, maintaining a temperature of 80°C.
The mixture is then refluxed for 8 hours at a temperature between 115-122°C.
The reaction is complete when the sulphonic acid layer contains approximately 2.5% by weight of sulfuric acid.
The reaction is quenched by the addition of 289 g of water.
The resulting product is a dark brown liquid containing 61% by weight of diethylbenzene sulphonic acid and 1.4% by weight of sulfuric acid. justia.com
Direct Sulfonation Routes for 2,4-Diethylbenzene
Direct sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the benzene ring of 2,4-diethylbenzene. This is typically accomplished by reacting the alkylbenzene with a strong sulfonating agent. justia.comedu.krd The process is a standard method for producing alkylbenzenesulfonic acids, which are significant industrial chemicals. atamanchemicals.com
The sulfonation of 2,4-diethylbenzene follows the general mechanism of electrophilic aromatic substitution (EAS). chemistrysteps.com This process occurs in two main steps. libretexts.org
First, a potent electrophile is generated. In sulfonation, this is typically sulfur trioxide (SO₃) or its protonated form, ⁺SO₃H, which is formed when using fuming sulfuric acid (oleum), a mixture of H₂SO₄ and SO₃. chemistrysteps.commasterorganicchemistry.com Sulfur trioxide is highly electrophilic due to the electron-withdrawing effects of its three oxygen atoms. youtube.comyoutube.com
The reaction mechanism proceeds as follows:
Attack of the Electrophile : The π-electron system of the 2,4-diethylbenzene ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃. This initial attack is the rate-determining step, breaking the aromaticity of the ring. libretexts.orgmasterorganicchemistry.com
Formation of the Sigma Complex : A resonance-stabilized carbocation intermediate, known as a sigma complex or benzenonium ion, is formed. libretexts.org The positive charge is delocalized across the remaining sp²-hybridized carbon atoms of the ring.
Deprotonation : A weak base in the reaction mixture, such as HSO₄⁻ or water, removes a proton from the sp³-hybridized carbon atom where the SO₃ group is attached. This restores the aromaticity of the benzene ring, yielding the final product, this compound. masterorganicchemistry.comyoutube.com
The ethyl groups on the benzene ring are activating groups and ortho-, para-directors, meaning they increase the rate of reaction and direct the incoming electrophile to the positions ortho and para to themselves. chemistrysteps.com In 2,4-diethylbenzene, this directs the sulfonation to specific positions on the ring.
Optimizing the reaction conditions is crucial for maximizing the yield of this compound and ensuring high selectivity, minimizing the formation of unwanted isomers and by-products. Key parameters include the choice of sulfonating agent, reaction temperature, time, and the use of solvents. researchgate.netasiachmical.com One patented process involves reacting the alkylbenzene with sulfuric acid or oleum in the presence of an organic solvent at elevated temperatures, often under reflux, to remove the water formed during the reaction and drive it to completion. justia.com
| Parameter | Condition/Value | Outcome/Rationale | Source |
|---|---|---|---|
| Sulfonating Agent | Fuming Sulfuric Acid (Oleum) or SO₃ | Provides a high concentration of the SO₃ electrophile, leading to faster reaction rates. Concentrated sulfuric acid favors product formation. | justia.comchemistrysteps.comresearchgate.net |
| Temperature | Elevated (e.g., 80-115°C) | Increases reaction rate. Refluxing helps remove water, driving the equilibrium toward the products. | justia.comgoogle.com |
| Solvent | Organic Solvent (e.g., n-alkane) | Can improve process control for low molecular weight alkylbenzenes and facilitate heat transfer. | justia.com |
| Reactant Ratio | Excess of aromatic compound | A common strategy for low molecular weight alkylbenzenes to ensure complete consumption of the sulfonating agent. | justia.com |
| Agitation | Vigorous (e.g., using a rotor-stator reactor) | Essential for fast, exothermic, and viscous liquid-liquid reaction systems to improve mixing and mass transfer. | researchgate.net |
Alternative Synthetic Approaches to Alkylbenzenesulfonic Acids
While direct sulfonation is common, alternative methods can be employed to achieve specific synthetic goals for alkylbenzenesulfonic acids.
An alternative route involves the chemical modification of a pre-existing molecule. This can include:
Reaction of Sulfonyl Halides : A precursor like 2,4-diethylbenzenesulfonyl chloride can be synthesized first. This more reactive intermediate can then be reacted with various nucleophiles to create different derivatives. For instance, hydrolysis of the sulfonyl chloride would yield the desired sulfonic acid.
Modification of Sulfonates : Starting with sodium sulfonates, which can be less reactive and more stable than sulfonyl chlorides, one can perform electrochemical reactions to generate sulfonyl fluorides, which are also precursors to a range of derivatives. acs.org
Cyclization Reactions : In some specialized syntheses, a precursor like 4-hydroxybutanesulfonic acid can be cyclized to form sultones, demonstrating the transformation of a functionalized precursor into a new structure. wikipedia.org
Controlling the position of sulfonation (regioselectivity) is critical for obtaining a pure product. The directing effects of the two ethyl groups on the benzene ring primarily determine where the sulfonic acid group will attach. However, these effects can be manipulated.
A key strategy for regioselective synthesis is the use of a "blocking group". chemistrysteps.com The sulfonation reaction is notably reversible. chemistrysteps.comyoutube.com An undesired, but reactive, position on the benzene ring can be temporarily blocked by a sulfonic acid group. After performing a different substitution reaction at the desired position, the blocking sulfonic acid group can be removed by treating the compound with dilute sulfuric acid, a process known as desulfonation. chemistrysteps.com
Furthermore, different isomers of diethylbenzenesulfonic acid can be separated based on the varying rates at which they undergo desulfonation, providing a method for isomer purification. researchgate.net The development of metal-free, regioselective synthetic methods is an active area of research, aiming to create specific molecular structures with high efficiency and minimal waste. rsc.orgmdpi.comorganic-chemistry.org
Purification and Isolation Methodologies in Synthesis
After synthesis, isolating and purifying this compound from the reaction mixture is a critical step. The crude product typically contains excess sulfuric acid, water, and unreacted starting materials.
A common industrial purification sequence involves several steps:
Quenching and Phase Separation : The reaction mixture may be quenched by adding water. justia.com If an organic solvent was used, this results in the formation of two phases: an organic phase containing unreacted alkylbenzene and a dense aqueous phase containing the sulfonic acid and sulfuric acid. justia.comgoogle.com
Extraction : Liquid-liquid extraction can be used to purify the sulfonic acid. One patented method describes using a countercurrent flow of a solvent like xylene to wash the aqueous sulfonic acid. justia.com
Washing and Neutralization : The product phase is washed to remove impurities. A caustic wash, using a base like sodium hydroxide (B78521) or sodium carbonate solution, can be used to neutralize and remove residual strong acids. google.com This converts the sulfonic acid into its salt, which is often more soluble in the aqueous phase, allowing for easy separation from organic impurities. google.com
Acidification and Isolation : The aqueous solution of the sulfonate salt is then re-acidified, for example, with sulfuric or hydrochloric acid, to regenerate the free sulfonic acid, which may precipitate out of the solution if its solubility is low. google.com
Recrystallization and Drying : For high purity, the solid product can be further purified by recrystallization from a suitable solvent, such as methanol (B129727) or ethanol. google.com The final step is drying the purified product to remove any residual solvent.
Structure
2D Structure
3D Structure
Properties
CAS No. |
63877-58-7 |
|---|---|
Molecular Formula |
C10H14O3S |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
2,4-diethylbenzenesulfonic acid |
InChI |
InChI=1S/C10H14O3S/c1-3-8-5-6-10(14(11,12)13)9(4-2)7-8/h5-7H,3-4H2,1-2H3,(H,11,12,13) |
InChI Key |
AMUGDZXUAMBOOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)S(=O)(=O)O)CC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Pathways
Strategies for Isomeric Separation and Product Refinement
The synthesis of 2,4-diethylbenzenesulphonic acid often results in a mixture of isomers, necessitating effective separation strategies to isolate the desired product. The purity of the final compound is critical for its intended applications, driving the development of both classical and advanced separation methodologies.
The primary challenge in the synthesis of this compound is the concurrent formation of other isomers, such as 2,5-diethylbenzenesulphonic acid and 3,4-diethylbenzenesulphonic acid. The separation of these isomers is often based on differences in their physical and chemical properties, which arise from the varied positions of the ethyl and sulphonic acid groups on the benzene (B151609) ring.
One established method for separating isomers of diethylbenzene involves a process of total sulphonation of the isomer mixture, followed by a stepwise hydrolysis of the resulting sulphonated mass. researchgate.net This technique leverages the different rates of desulphonation among the isomers. For instance, the meta-isomer of diethylbenzenesulphonic acid exhibits a different desulphonation rate compared to the ortho and para isomers, allowing for its selective isolation. researchgate.net Through this method, a high purity of the meta-isomer, reaching 98-99%, can be achieved with a yield of 83% based on the initial 1,3-diethylbenzene (B91504) in the mixture. researchgate.net
The general principle of this separation is outlined in the following table:
Table 1: Isomeric Separation via Sulphonation-Hydrolysis
| Step | Process | Principle of Separation | Outcome |
| 1 | Total Sulphonation | A mixture of diethylbenzene isomers is treated with a sulphonating agent (e.g., concentrated sulphuric acid) to convert all isomers to their corresponding sulphonic acids. | A mixture of diethylbenzenesulphonic acid isomers is formed. |
| 2 | Stepwise Hydrolysis | The sulphonated mixture is subjected to hydrolysis under controlled conditions (e.g., with aqueous sulphuric acid). | The isomers with higher desulphonation rates are converted back to diethylbenzene, while the more stable isomers remain as sulphonic acids. |
| 3 | Isolation | The desired isomer is separated from the mixture based on the difference in chemical state (sulphonated vs. non-sulphonated). | Isolation of a high-purity diethylbenzenesulphonic acid isomer. |
This table illustrates the general methodology for separating diethylbenzene isomers through sulphonation and hydrolysis, based on differing reaction kinetics.
Following initial isomeric separation, further refinement is often necessary to achieve the high purity required for specific applications. Advanced separation techniques offer enhanced resolution and efficiency in isolating the target this compound from residual isomers and impurities.
Liquid Chromatography (LC) has proven to be a versatile and powerful tool for isomer separation. google.com High-performance liquid chromatography (HPLC), in particular, utilizes a stationary phase and a mobile phase to separate components based on their differential adsorption and partitioning. google.com For compounds like sulphonic acids, reversed-phase liquid chromatography (RPLC) is a common approach. nih.gov In RPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is influenced by factors such as the hydrophobicity and polarity of the isomers. nih.gov The use of extra-long columns can further boost the resolution of isomeric separation. nih.gov
Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (MS) is an emerging technique for separating challenging isomers. chromatographyonline.com IMS separates ions in the gas phase based on their size, shape, and charge. This technique can differentiate between isomers with very subtle structural differences. chromatographyonline.com High-performance drift tube ion mobility spectrometry (DTIMS) has demonstrated the ability to achieve high resolution in separating biologically relevant isomers. chromatographyonline.com
Liquid-Liquid Chromatography (LLC) , including techniques like countercurrent chromatography (CCC) and centrifugal partition chromatography (CPC), presents another effective method for purification. rotachrom.com LLC operates by partitioning solutes between two immiscible liquid phases, eliminating the need for a solid stationary phase. rotachrom.com This can be particularly advantageous for preparative-scale separations, allowing for the handling of larger quantities of material to obtain high-purity products. rotachrom.com
The selection of an appropriate advanced separation technique depends on the specific impurities present and the desired final purity of the this compound.
Table 2: Comparison of Advanced Separation Techniques
| Technique | Principle | Key Advantages | Applicability for this compound Refinement |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of solutes between a stationary phase and a mobile phase. google.com | High resolution, reproducibility, and adaptability to various isomer types. google.comnih.gov | Effective for separating residual isomers and impurities with different polarities. |
| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separation of gas-phase ions based on size, shape, and charge. chromatographyonline.com | Capable of separating structurally very similar isomers; provides structural information. chromatographyonline.com | Useful for analytical-scale identification and separation of closely related isomers. |
| Liquid-Liquid Chromatography (LLC) | Partitioning of solutes between two immiscible liquid phases. rotachrom.com | No solid support, suitable for preparative-scale purification, can handle complex mixtures. rotachrom.com | Ideal for large-scale purification to remove impurities and achieve high product purity. |
This table summarizes the principles and advantages of advanced techniques applicable to the refinement of this compound.
Chemical Reactivity and Mechanistic Investigations
Role as an Acid Catalyst in Organic Transformations
As an acid catalyst, 2,4-Diethylbenzenesulphonic acid facilitates reactions by donating a proton (H+), which can activate substrates and lower the activation energy of the reaction.
This compound is a strong Brønsted acid, meaning it readily donates a proton. The acidity stems from the electron-withdrawing nature of the sulfonyl group (-SO2-), which stabilizes the resulting conjugate base (sulfonate anion). The proton transfer mechanism involves the donation of the acidic proton from the sulfonic acid group to a substrate molecule, thereby increasing the electrophilicity of the substrate and making it more susceptible to nucleophilic attack.
In esterification reactions, which involve the formation of an ester from a carboxylic acid and an alcohol, this compound can act as an effective catalyst. The catalytic cycle begins with the protonation of the carbonyl oxygen of the carboxylic acid by the sulfonic acid. This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the alcohol. Subsequent dehydration, also catalyzed by the acid, leads to the formation of the ester and regeneration of the catalyst.
Alkylation reactions, which involve the transfer of an alkyl group from one molecule to another, can also be catalyzed by this compound. For instance, in Friedel-Crafts alkylation, the sulfonic acid can protonate an alkene or an alcohol, generating a carbocation. This electrophilic carbocation then attacks the aromatic ring of another substrate, leading to the formation of a new carbon-carbon bond.
Reaction Mechanisms Involving Sulfonic Acid Moieties
The sulfonic acid group itself can undergo specific reactions, such as hydrolysis and photodegradation, which are of interest in understanding the compound's stability and environmental fate.
Hydrolysis of this compound involves the cleavage of the carbon-sulfur bond in the presence of water, typically under forcing conditions such as high temperatures and the presence of a strong acid. The mechanism is believed to proceed via an electrophilic aromatic substitution pathway where a proton attacks the carbon atom bearing the sulfonic acid group, leading to the formation of a sigma complex. Subsequent loss of sulfur trioxide (SO3) and regeneration of the aromatic ring yields diethylbenzene.
The photodegradation of this compound can occur upon exposure to ultraviolet (UV) radiation. While specific pathways for this compound are not extensively detailed in the literature, photodegradation of similar aromatic sulfonic acids is known to proceed through the formation of reactive species such as hydroxyl radicals. These radicals can attack the aromatic ring, leading to hydroxylation and eventual ring-opening, ultimately resulting in the formation of smaller, more oxidized organic compounds and inorganic sulfate.
Microbial Degradation Mechanisms (Focusing on Chemical Transformations)
The microbial degradation of this compound, a branched alkylbenzene sulfonate, is presumed to follow the general pathways established for other xenobiotic alkylbenzene sulfonates, although specific studies on this particular isomer are not extensively documented. The degradation process is primarily carried out by microbial communities and involves a series of enzymatic transformations. hibiscuspublisher.comresearchgate.net The typical biodegradation of these compounds occurs aerobically and initiates with the oxidation of the alkyl chain, followed by desulfonation and cleavage of the aromatic ring. hibiscuspublisher.com
The initial attack by microorganisms often involves a two-step process:
ω-Oxidation : The terminal methyl group of one of the ethyl chains is oxidized to a carboxylic acid. This is a common strategy employed by bacteria to metabolize hydrocarbons.
β-Oxidation : The resulting alkyl chain is then shortened by the sequential removal of two-carbon units. hibiscuspublisher.com
For linear alkylbenzene sulfonates (LAS), this process leads to the formation of sulfophenyl carboxylates (SPCs) as key intermediates. nih.govacs.org In the case of this compound, the branched nature of the alkyl groups presents a greater challenge for microbial enzymes, potentially leading to slower degradation rates compared to their linear counterparts.
Once the alkyl chains are sufficiently shortened, the process of desulfonation occurs, where the sulfonate group is cleaved from the aromatic ring. This is a critical step, as the resulting desulfonated aromatic compound is typically less water-soluble and may be more amenable to ring-cleavage enzymes. hibiscuspublisher.com The final stage of biodegradation involves the enzymatic cleavage of the benzene (B151609) ring, which is funneled into the central metabolic pathways of the microorganism, ultimately leading to mineralization into carbon dioxide and water. nih.gov
Under anaerobic conditions, the degradation pathway is different and significantly slower. For LAS in marine sediments, degradation has been observed to initiate via the addition of fumarate (B1241708) to the alkyl chain, followed by a series of oxidation and rearrangement reactions. acs.orgnih.gov
The enzymes involved in these pathways are highly specialized. For instance, the degradation of related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) involves α-ketoglutarate-dependent dioxygenases, which catalyze the initial hydroxylation step. nih.govnih.gov It is plausible that similar enzymes are involved in the breakdown of this compound.
Interactions with Inorganic Species and Materials
Formation of Metal-Organic Complexes (Non-Biological Contexts)
The formation of metal-organic complexes involves the interaction of a metal ion (a Lewis acid) with a ligand (a Lewis base) to form a coordination compound. ncert.nic.inatlanticoer-relatlantique.caopenstax.org The 2,4-diethylbenzenesulphonate anion possesses a sulfonate group (-SO₃⁻) which can act as a ligand, donating electrons from its oxygen atoms to a central metal ion. core.ac.uklibretexts.org
The sulfonate group can coordinate to a metal center in several ways:
Monodentate: One oxygen atom binds to the metal ion.
Bidentate: Two oxygen atoms from the sulfonate group bind to the same metal ion, forming a chelate ring. nih.gov
Bridging: The sulfonate group links two different metal ions.
The geometry of the resulting complex, such as octahedral, tetrahedral, or square planar, is determined by the coordination number of the metal ion and the nature of the ligands. ncert.nic.inopenstax.org While specific metal-organic frameworks (MOFs) or coordination polymers synthesized with this compound as the primary ligand are not widely reported in the literature, the principles of coordination chemistry suggest its potential to form such structures. The bulky diethyl-substituted phenyl group would act as a spacer, influencing the dimensionality and porosity of any resulting framework. The synthesis of MOFs often involves solvothermal methods, where the metal salt and the organic ligand are heated in a solvent to promote the self-assembly of the crystalline structure. nih.govresearchgate.net
The table below illustrates the coordination behavior of various ligands in forming metal complexes, providing a basis for predicting the potential interactions of 2,4-diethylbenzenesulphonate.
| Ligand Type | Metal Ion Example | Coordination Mode | Resulting Complex Type |
| Carboxylate | Zn²⁺, Cd²⁺ | Bidentate, Bridging | Metal-Organic Framework (MOF) nih.gov |
| Bipyridyl | Mn²⁺ | Chelating | 3D Framework mdpi.com |
| Oxalate | Fe³⁺ | Chelating | Anionic Complex openstax.org |
Adsorption and Desorption Phenomena on Inorganic Surfaces
The interaction of this compound with inorganic surfaces is a critical aspect of its environmental fate and potential use in material applications. As an anionic surfactant, its adsorption is strongly influenced by the surface chemistry of the adsorbent and the pH of the solution.
Adsorption of similar organic acids, such as 2,4-D, has been extensively studied on various inorganic materials, including metal oxides, clays, and carbonaceous materials. mdpi.comresearchgate.net The primary mechanisms governing adsorption include:
Electrostatic Attraction: At pH values below the point of zero charge of a surface (e.g., metal oxides), the surface is positively charged and can attract the anionic sulfonate head of the 2,4-diethylbenzenesulphonate molecule. nih.gov Conversely, at high pH, repulsion between the negatively charged surface and the anion can lead to decreased adsorption. jwent.net
Ligand Exchange: The sulfonate group can directly displace surface hydroxyl groups (-OH) on metal oxides (e.g., iron and aluminum oxides), forming a strong coordination bond with the metal center on the surface. nih.gov This mechanism is often responsible for the strong binding of organic acids to soils rich in metal oxides. nih.gov
Hydrophobic Interactions: The diethyl-substituted benzene ring provides a nonpolar character to the molecule, which can lead to adsorption onto hydrophobic surfaces, such as those of activated carbon or certain uncharged mineral surfaces, through van der Waals forces.
Desorption, the reverse process of adsorption, determines the mobility of the compound in the environment. Weakly bound molecules, held by electrostatic forces, may be easily desorbed by changes in pH or ionic strength. nih.gov Conversely, chemisorption through mechanisms like ligand exchange results in much lower desorption rates.
The following table summarizes the adsorption capacities of various inorganic materials for the related compound 2,4-dichlorophenoxyacetic acid (2,4-D), highlighting the effectiveness of different surfaces for removing aromatic acids from aqueous solutions.
| Adsorbent | Adsorption Capacity (mg/g) | Optimal pH | Governing Mechanism | Reference |
| Termite Mound Soil | 22.78 | 2.0 | Not specified | mdpi.com |
| Magnetic Nanoparticles (Fe₃O₄@SiO₂-NH₂) | 116.3 | 6.0 | Chemical adsorption | jwent.net |
| Graphene Oxide/MOF Composite | 476.9 | Not specified | Not specified | mdpi.com |
| Rice Husk Biochar | Not specified | Low pH | Not specified | nih.gov |
| Andosol (Volcanic Soil) | Not specified | 4-8 | Ligand Exchange | nih.gov |
Advanced Analytical Research Techniques for Characterization
Chromatographic Separations for Isomers and Derivatives
Chromatographic techniques are indispensable for the separation of 2,4-Diethylbenzenesulphonic acid from its isomers and other related compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent methods utilized for this purpose.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of aromatic sulfonic acids. tandfonline.comnih.gov In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
For the analysis of structurally similar isomers of diethylbenzenesulphonic acid, the use of ion-pair reagents in the mobile phase can significantly improve separation. tubitak.gov.trresearchgate.net These reagents, such as tetra-alkyl ammonium (B1175870) salts, form neutral ion pairs with the anionic sulfonic acid group, enhancing their retention on the reversed-phase column and allowing for better resolution of the isomers.
A typical HPLC setup for the analysis of aromatic sulfonic acids would involve a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in the molecule absorbs UV light. nih.govthermofisher.com
Table 1: Illustrative HPLC Conditions for Separation of Aromatic Sulfonic Acid Isomers
| Parameter | Condition | Reference |
| Column | C18 reversed-phase | tubitak.gov.tr |
| Mobile Phase | Acetonitrile/Water gradient with an ion-pairing agent (e.g., 0.1 M NaClO₄) | tubitak.gov.tr |
| Detector | UV at 225 nm | thermofisher.com |
| Flow Rate | 1.0 mL/min | thermofisher.com |
Note: This table provides general conditions for the separation of aromatic sulfonic acid isomers. Specific retention times for this compound would need to be determined experimentally.
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. Since this compound is a non-volatile salt, it requires derivatization to a more volatile form before GC analysis. researchgate.netresearchgate.net Common derivatization methods for sulfonic acids include esterification to form sulfonate esters or conversion to sulfonyl chlorides. researchgate.net
Once derivatized, the volatile derivative can be separated on a GC column, typically a capillary column with a non-polar or medium-polarity stationary phase. The separated components are then detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides both retention time data for identification and mass spectral data for structural confirmation. researchgate.net
Pyrolysis-GC/MS is another approach where the sample is thermally decomposed in the GC inlet, and the resulting volatile fragments are separated and identified. This can provide structural information about the original non-volatile compound. researchgate.net
Table 2: Example GC Conditions for Analysis of Derivatized Aromatic Sulfonic Acids
| Parameter | Condition | Reference |
| Derivatization | Esterification with triethyl orthoformate | researchgate.net |
| Column | Capillary column with a stationary phase like OV-210 | researchgate.net |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | researchgate.netresearchgate.net |
| Injector Temperature | Typically 250-300 °C | researchgate.net |
Note: This table illustrates typical conditions for the GC analysis of derivatized aromatic sulfonic acids. The specific conditions for the derivative of this compound would need to be optimized.
Spectroscopic Investigations of Molecular Structure and Interactions
Spectroscopic techniques are vital for the elucidation of the molecular structure of this compound and for studying its interactions with other molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons and the protons of the two ethyl groups. The splitting patterns of these signals, due to spin-spin coupling, would confirm the substitution pattern on the benzene ring. mit.educhemistrysteps.compitt.eduspectrabase.comsigmaaldrich.com The chemical shifts of the aromatic protons are influenced by the electron-withdrawing sulfonic acid group and the electron-donating ethyl groups.
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, providing further confirmation of the structure. mit.edusigmaaldrich.com
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 7.0 - 8.0 | Multiplet |
| Methylene (-CH₂-) | 2.5 - 2.8 | Quartet |
| Methyl (-CH₃) | 1.1 - 1.4 | Triplet |
Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For a non-volatile compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used. nih.gov In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be observed, confirming the molecular weight.
Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions. A characteristic fragmentation pathway for aromatic sulfonic acids is the loss of SO₃ (80 Da). nih.govlibretexts.orglibretexts.orgsavemyexams.comresearchgate.net Other fragmentations would involve the cleavage of the ethyl groups.
Table 4: Expected Key Fragment Ions in the Mass Spectrum of this compound
| m/z (Negative Ion Mode) | Identity |
| 213 | [M-H]⁻ (Deprotonated molecule) |
| 133 | [M-H - SO₃]⁻ |
| 185 | [M-H - C₂H₄]⁻ |
| 157 | [M-H - 2(C₂H₄)]⁻ |
Note: This table shows predicted fragment ions. The relative intensities of these ions would depend on the instrument and experimental conditions.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
The IR spectrum of this compound would show strong absorption bands corresponding to the stretching and bending vibrations of the sulfonic acid group (S=O, S-O, and O-H). semanticscholar.orgresearchgate.netscielo.org.mx Characteristic bands for the substituted benzene ring and the C-H bonds of the ethyl groups would also be present.
Raman spectroscopy is particularly useful for observing the vibrations of non-polar bonds and symmetric vibrations. scielo.org.mxtandfonline.com Therefore, the C-C stretching vibrations of the aromatic ring and the symmetric stretching of the S=O bonds would be expected to give strong signals in the Raman spectrum.
Table 5: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| O-H (in SO₃H) | Stretching | 3400 - 2400 (broad) | semanticscholar.org |
| C-H (aromatic) | Stretching | 3100 - 3000 | tandfonline.com |
| C-H (aliphatic) | Stretching | 3000 - 2850 | tandfonline.com |
| S=O | Asymmetric Stretching | 1250 - 1160 | semanticscholar.org |
| S=O | Symmetric Stretching | 1080 - 1010 | semanticscholar.org |
| C-S | Stretching | 800 - 600 | semanticscholar.org |
Note: These are typical ranges for the indicated functional groups. The exact positions of the peaks for this compound would be influenced by its specific molecular structure.
Derivatization Strategies in Analytical Chemistry
Due to the low volatility and polar nature of sulfonic acids, direct analysis by gas chromatography (GC) is often challenging. Derivatization is a key strategy to convert the sulfonic acid group into a less polar, more volatile, and thermally stable functional group, making it amenable to GC analysis and enhancing its detection by various methods, including mass spectrometry (MS).
The primary goal of derivatization is to create a stable derivative that can be easily separated and detected. For this compound, several derivatization approaches can be employed, primarily targeting the acidic sulfonic acid moiety.
One of the most common derivatization methods for sulfonic acids is the conversion to their corresponding sulfonyl chlorides, which can then be further reacted to form more stable and volatile derivatives such as sulfonamides or sulfonate esters. The synthesis of 2,4-diethylbenzenesulfonyl chloride is a critical first step in many of these derivatization pathways. A described method involves the reaction of 1,3-diethylbenzene (B91504) with chlorosulfonic acid under controlled temperature conditions in a solvent-free system. researchgate.net
Formation of Sulfonamides:
Sulfonyl chlorides readily react with primary or secondary amines to form stable sulfonamides. This reaction is often used to create derivatives with excellent chromatographic properties and specific mass spectrometric fragmentation patterns. For instance, the reaction of a benzenesulfonyl chloride with diethylamine (B46881) can produce N,N-diethylbenzenesulfonamide. royalsocietypublishing.orgrsc.org This derivatization introduces a tertiary amine group, which can enhance ionization efficiency in certain mass spectrometry techniques.
Formation of Sulfonate Esters:
Esterification of the sulfonic acid group is another effective derivatization strategy. This can be achieved through various methods:
Reaction with Alkylating Agents: Reagents like diazomethane (B1218177) can rapidly and quantitatively convert sulfonic acids into their corresponding methyl esters. researchgate.netmdpi.com However, diazomethane is a hazardous reagent and must be handled with extreme care. research-solution.com
Reaction with Orthoformates: Triethyl orthoformate has been used to convert toluenesulfonic acid isomers into their ethyl esters, which are suitable for GC analysis. researchgate.net This method could potentially be adapted for this compound.
Silylation: Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are widely used to derivatize polar functional groups, including acids. mdpi.comgcms.cz These reagents replace the active hydrogen of the sulfonic acid with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. TBDMS derivatives are known to be more stable than TMS derivatives. gcms.cz
The choice of derivatization reagent depends on the analytical technique to be used and the desired properties of the final derivative. For GC-MS analysis, the derivatization should ideally produce a compound with a characteristic mass spectrum that allows for confident identification and quantification.
Table 1: Potential Derivatization Reactions for this compound
| Derivative Type | Reagent(s) | Resulting Functional Group | Analytical Advantage |
| Sulfonyl Chloride | Chlorosulfonic Acid | -SO₂Cl | Key intermediate for further derivatization |
| Sulfonamide | Diethylamine (after conversion to sulfonyl chloride) | -SO₂N(C₂H₅)₂ | Increased stability and specific MS fragmentation |
| Methyl Sulfonate | Diazomethane | -SO₃CH₃ | Increased volatility for GC analysis |
| Silyl Ether | BSTFA or MTBSTFA | -SO₃Si(CH₃)₃ or -SO₃Si(CH₃)₂C(CH₃)₃ | Increased volatility and thermal stability for GC |
Method Development for Quantitative Analysis of Related Compounds
The quantitative analysis of this compound and its related compounds, such as isomers or by-products from synthesis, requires the development of robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is often the method of choice for the direct analysis of sulfonic acids without derivatization, while Gas Chromatography-Mass Spectrometry (GC-MS) is typically used after derivatization.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC with ion-pairing or ion-suppression techniques is commonly used for the separation of alkylbenzenesulfonic acids.
Mobile Phase: A typical mobile phase consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The pH of the mobile phase is a critical parameter for controlling the retention of sulfonic acids. Using an acidic mobile phase can suppress the ionization of the sulfonic acid group, leading to better retention on a C18 column.
Detection: UV detection is commonly used, as the benzene ring provides a chromophore. For enhanced sensitivity and selectivity, especially in complex matrices, mass spectrometric detection (LC-MS or LC-MS/MS) is preferred. researchgate.netnih.govnih.gov LC-MS/MS provides high specificity through the selection of specific precursor and product ion transitions (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM).
Gas Chromatography-Mass Spectrometry (GC-MS):
Following derivatization, GC-MS offers high separation efficiency and definitive identification capabilities.
Column: A non-polar or medium-polarity capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is typically used for the separation of the derivatized analytes.
Ionization: Electron Ionization (EI) is commonly used, which generates a reproducible fragmentation pattern that can be used for library matching and structural elucidation.
Quantitative Analysis: For quantitative purposes, the method is usually operated in the Selected Ion Monitoring (SIM) mode, where only specific ions characteristic of the analyte are monitored, thereby increasing sensitivity and reducing interferences.
Table 2: Representative Quantitative Method Parameters for Alkylsulfonate Analysis by GC-MS
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.99 | Indicates a strong correlation between detector response and concentration over a defined range. |
| Limit of Detection (LOD) | 0.05 - 1.5 ppm | The lowest concentration of the analyte that can be reliably detected. mdpi.com |
| Limit of Quantitation (LOQ) | 0.1 - 5.0 ppm | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. epa.gov |
| Accuracy (Recovery) | 85 - 115% | The percentage of the true amount of analyte that is detected by the analytical method. nih.gov |
| Precision (%RSD) | < 15% | The relative standard deviation, which indicates the degree of scatter between a series of measurements. |
Theoretical and Computational Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing insights into electron distribution, molecular orbital energies, and reaction pathways.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying a wide range of chemical systems.
For aromatic sulphonic acids, DFT calculations can elucidate key molecular properties. A DFT study on the esterification mechanism of benzenesulphonic acid with methanol (B129727), for instance, has been performed at the B3LYP/aug-cc-pVTZ level of theory. researchgate.netrsc.org This level of theory can also be applied to 2,4-diethylbenzenesulphonic acid to determine its optimized geometry, vibrational frequencies, and electronic properties. The presence of the two ethyl groups at the 2- and 4-positions would be expected to influence the electronic distribution in the benzene (B151609) ring through their electron-donating inductive effects.
DFT is also instrumental in mapping out reaction pathways. For example, in the esterification of benzenesulphonic acid, four potential mechanisms were investigated: a neutral addition-elimination (Ad-E) path, an acid-catalyzed Ad-E mechanism, an S(_N)1 pathway, and an S(_N)2 pathway. researchgate.netrsc.org The calculations revealed that the S(_N)1 pathway, proceeding through a sulfonylium cation intermediate, has a low activation barrier. researchgate.net A similar approach for this compound would likely show comparable mechanistic features, with the ethyl groups potentially influencing the stability of intermediates and transition states.
Table 1: Representative Calculated Molecular Properties for Aryl Sulphonic Acids using DFT
| Property | Benzenesulphonic Acid (Calculated) | Expected Trend for this compound |
| Dipole Moment (Debye) | ~5.5 D | Slightly higher due to alkyl groups |
| HOMO Energy (eV) | ~ -7.8 eV | Higher (less negative) due to electron-donating groups |
| LUMO Energy (eV) | ~ -1.2 eV | Slightly higher (less negative) |
| HOMO-LUMO Gap (eV) | ~ 6.6 eV | Slightly smaller |
Note: The values for benzenesulphonic acid are representative and the trends for this compound are predictive, based on general chemical principles, pending specific calculations.
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters beyond fundamental physical constants. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), can provide highly accurate results, though often at a higher computational cost than DFT.
Studies on the deprotonation of benzenesulphonic acid and its substituted analogues have utilized ab initio calculations to understand their acidity. For example, calculations on nitro-substituted benzenesulphonic acids using MP2/6-311++G** have been performed to determine their gas-phase deprotonation energies. researchgate.net Such studies have shown that the position of substituents significantly affects the acidity. researchgate.net Fluorination of benzenesulphonic acid has also been studied using ab initio methods, revealing that fluorinated compounds have a lower activation energy for deprotonation. nih.gov
For this compound, ab initio calculations could provide a precise determination of its gas-phase acidity and the energetic barriers for various reactions. The electron-donating nature of the ethyl groups would be expected to decrease the acidity compared to the unsubstituted benzenesulphonic acid.
Table 2: Calculated Gas-Phase Deprotonation Energies for Substituted Benzenesulphonic Acids
| Compound | Calculation Method | ΔG°₂₉₈ (kcal/mol) |
| Benzenesulphonic Acid | B3LYP/cc-pVTZ | 313.6 |
| 2-Nitrobenzenesulphonic Acid | B3LYP/cc-pVTZ | 305.4 |
| 4-Nitrobenzenesulphonic Acid | B3LYP/cc-pVTZ | 303.3 |
Source: Adapted from Ivanov et al. (2014). researchgate.net These values illustrate the effect of substituents on acidity.
Molecular Dynamics Simulations of Solvation and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules in different environments, such as in solution.
For amphiphilic molecules like alkylbenzenesulphonates, MD simulations are particularly useful for studying their self-assembly and behavior at interfaces. Atomistic MD simulations of linear alkylbenzene sulphonates (LAS) at the water/air interface have been conducted to understand how factors like alkyl chain length and isomerism affect their properties. nih.gov These simulations show that the surface tension and the tilt angle of the molecules at the interface are related to both the length and the degree of branching of the alkyl tails. nih.gov
An MD simulation of this compound in an aqueous solution would reveal how the molecule interacts with surrounding water molecules. It would provide insights into the structure of the solvation shell around the sulphonic acid head group and the hydrophobic ethyl and phenyl groups. Such simulations can also be used to study the aggregation behavior of these molecules to form micelles, a key aspect of their application as surfactants.
Predictive Modeling of Catalytic Activity and Selectivity
Predictive modeling, often employing Quantitative Structure-Activity Relationship (QSAR) models, aims to establish a mathematical relationship between the chemical structure of a compound and its biological or chemical activity. These models use molecular descriptors, which are numerical representations of molecular properties, to predict the activity of new or untested compounds.
In the context of catalysis, sulphonic acid-functionalized materials are known to be effective acid catalysts for various organic reactions. mdpi.com QSAR models can be developed to predict the catalytic activity of different sulphonic acids based on their structural features. Descriptors for a QSAR model could include steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., partial charges, HOMO/LUMO energies), and topological indices.
While specific QSAR studies for the catalytic activity of this compound are not readily found, studies on other sulphonic acid catalysts demonstrate the potential of this approach. For instance, QSAR models have been used to investigate inhibitors for carbonic anhydrase, where the presence of specific molecular fragments was found to influence activity. nih.gov For this compound, descriptors related to the steric bulk of the ethyl groups and their electronic influence on the sulphonic acid group would be crucial in a QSAR model predicting its catalytic efficacy.
Information Deficit: The Scientific Obscurity of this compound
Despite a comprehensive search of scientific and industrial literature, detailed information regarding the specific applications of this compound in advanced catalysis, material science, and industrial process design remains largely undocumented. While the broader class of alkylbenzenesulphonic acids finds extensive use across various chemical sectors, the 2,4-diethyl isomer does not appear to be a compound of significant commercial or research focus, leading to a notable lack of specific data to populate a detailed analysis of its applications.
The initial investigation sought to elaborate on the role of this compound within several key areas of chemical science and engineering. However, the available literature predominantly discusses other related compounds, such as linear alkylbenzene sulphonates (LAS), which are widely used as surfactants in detergents, or other sulphonated derivatives employed in the synthesis of dyes and pharmaceuticals.
The intended exploration of this compound's role in advanced catalysis yielded no specific research findings. There is a lack of studies detailing its use in the development of heterogeneous catalysts or in the design of acidic catalytic systems . While sulphonic acid groups, in general, are known to impart acidity to catalysts, the specific performance and application of the 2,4-diethyl isomer in this context are not reported.
Similarly, in the realm of material science and polymer chemistry , concrete data on this compound is sparse. The general class of alkylbenzene sulphonic acids is recognized for its surfactant properties, which are crucial for processes requiring the dispersion of one substance within another. However, specific data on the efficacy and application of the 2,4-diethyl isomer as a surfactant or dispersing agent could not be found. Furthermore, while sulphonic acids are integrated into polymeric structures or membranes to enhance properties like ion exchange, there is no specific mention of this compound being utilized for this purpose.
Finally, the investigation into its applications in industrial process design and optimization also returned no specific results. This suggests that this compound is not a key compound in large-scale industrial syntheses or that its role is not significant enough to be highlighted in publicly available process descriptions or patents.
Applications in Chemical Sciences and Engineering
Industrial Process Design and Optimization
Process Efficiency and Green Chemistry Considerations in Production
The industrial synthesis of 2,4-diethylbenzenesulphonic acid predominantly involves the electrophilic aromatic substitution of 1,3-diethylbenzene (B91504) with a sulfonating agent. Process efficiency and the adoption of green chemistry principles are critical in optimizing this manufacturing process to enhance yield, minimize waste, and reduce environmental impact.
Traditional sulfonation methods often employ potent sulfonating agents like concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid). While effective, these methods can lead to the formation of significant amounts of spent acid and byproducts, posing challenges for disposal and purification. Modern approaches focus on improving atom economy and reducing hazardous waste streams.
One key area of process optimization is the choice of sulfonating agent. The use of sulfur trioxide (SO₃) in a continuous thin-film reactor offers a more efficient alternative to batch processes with sulfuric acid. This method allows for better control of reaction temperature and stoichiometry, leading to higher selectivity for the desired 2,4-isomer and minimizing the formation of unwanted isomers and sulfones.
Green chemistry considerations have prompted research into alternative catalytic systems and reaction media. The use of solid acid catalysts, such as zeolites or functionalized resins, is being explored to replace corrosive and hazardous liquid acids. These solid catalysts can be easily separated from the reaction mixture and potentially regenerated and reused, simplifying the downstream processing and reducing waste.
Another green chemistry approach involves the use of more environmentally benign solvents or even solvent-free reaction conditions. While the sulfonation of 1,3-diethylbenzene is often carried out in the presence of the aromatic hydrocarbon itself as the solvent, research into alternative solvents that are less volatile and have a better environmental profile is ongoing.
The following table summarizes a comparison of different sulfonation methods for aromatic compounds, which can be considered analogous to the production of this compound, highlighting the process efficiency and green chemistry aspects.
| Sulfonation Method | Sulfonating Agent | Catalyst | Key Advantages | Key Disadvantages | Green Chemistry Considerations |
| Conventional Batch | Concentrated H₂SO₄ or Oleum | None | Simple equipment | Large excess of acid, significant spent acid waste, low selectivity | Poor atom economy, generation of hazardous waste |
| Continuous Thin-Film | Sulfur Trioxide (SO₃) | None | High reaction rate, better temperature control, improved selectivity | Requires specialized equipment, handling of highly reactive SO₃ | Reduced waste, improved energy efficiency |
| Solid Acid Catalysis | Sulfur Trioxide (SO₃) | Zeolites, Ion-exchange resins | Catalyst is recyclable, reduced corrosion, easier product separation | Catalyst deactivation can occur, may require higher temperatures | Use of recyclable catalysts, inherent safety benefits |
| Solvent-Free Reaction | Sulfur Trioxide (SO₃) | None | Eliminates solvent waste, high reactant concentration | Potential for high viscosity, challenges in heat management | Elimination of volatile organic compounds (VOCs) |
Separation and Purification Technologies in Industrial Streams
The purification of this compound from the industrial reaction stream is a critical step to ensure the final product meets the required purity specifications for its various applications. The primary impurities in the crude product typically include unreacted 1,3-diethylbenzene, isomeric sulfonic acids, sulfones, and residual sulfonating agents like sulfuric acid. A multi-step purification process is often employed to effectively remove these impurities.
One common initial step is neutralization and salting out . The acidic reaction mixture is neutralized with a base, such as sodium hydroxide (B78521) or calcium carbonate. This converts the sulfonic acid into its corresponding salt, which may have different solubility properties from the impurities. The addition of a salt, such as sodium chloride, can further decrease the solubility of the sulfonic acid salt, causing it to precipitate out of the solution, a process known as salting out.
Crystallization is a widely used technique for the purification of sulfonic acids and their salts. By carefully selecting the solvent and controlling the temperature, it is possible to selectively crystallize the desired this compound or its salt, leaving the impurities in the mother liquor. Multiple recrystallization steps may be necessary to achieve high purity.
Solvent extraction is another effective method for separating the sulfonic acid from unreacted starting materials and nonpolar byproducts. google.comgoogle.com The crude product can be dissolved in a suitable solvent system where the sulfonic acid and impurities have different partition coefficients between two immiscible liquid phases. This allows for the selective extraction of the product into one phase, leaving the impurities behind in the other.
For the removal of inorganic salts and residual acid, ion exchange chromatography can be employed. The crude sulfonic acid solution can be passed through a column packed with an ion exchange resin that selectively retains the charged sulfonic acid molecules, allowing neutral impurities to pass through. The purified sulfonic acid can then be eluted from the resin.
More advanced separation technologies like membrane filtration , specifically nanofiltration, are also being explored for the purification of sulfonic acids. These methods can separate molecules based on their size and charge, offering a potentially more energy-efficient and environmentally friendly alternative to traditional separation techniques.
The table below provides a comparative overview of different purification technologies applicable to aromatic sulfonic acids.
| Purification Technology | Principle of Separation | Impurities Removed | Advantages | Disadvantages |
| Neutralization & Salting Out | Differential solubility of salts | Unreacted starting materials, some isomers | Simple and cost-effective initial purification step | May not be highly selective, generates salt waste |
| Crystallization | Difference in solubility with temperature | Isomers, sulfones, inorganic salts | Can achieve high purity, scalable | Can be energy-intensive, potential for product loss in mother liquor |
| Solvent Extraction | Partitioning between immiscible liquids google.comgoogle.com | Unreacted starting materials, nonpolar byproducts | Effective for removing organic impurities, can be operated continuously | Use of organic solvents can be an environmental concern |
| Ion Exchange Chromatography | Reversible exchange of ions with a solid phase | Inorganic salts, residual acid, some charged impurities | High selectivity and purity achievable | Can be expensive, regeneration of resin required |
| Membrane Filtration | Size and charge-based separation | Inorganic salts, small organic molecules | Low energy consumption, no phase change | Membrane fouling can be an issue, limited by membrane selectivity |
Future Research Directions and Emerging Challenges
Development of Novel Synthetic Routes with Enhanced Sustainability
The conventional synthesis of alkylbenzenesulphonic acids often involves the sulfonation of the corresponding alkylbenzene. While effective, this process can generate significant waste streams and utilize harsh reagents. Future research is poised to address these limitations through the development of more sustainable synthetic methodologies.
One promising avenue is the exploration of solid acid catalysts to replace traditional liquid acids like sulfuric acid. Materials such as zeolites, functionalized silicas, and ion-exchange resins offer the potential for easier separation, reduced corrosion, and catalyst recyclability. Research in this area would focus on designing catalysts with optimal pore structures and acid site densities to selectively produce 2,4-Diethylbenzenesulphonic acid while minimizing the formation of isomers and byproducts.
Furthermore, there is a growing interest in biocatalysis and solvent-free reaction conditions. The development of enzymatic processes for sulfonation or the use of techniques like mechanochemistry could dramatically reduce the environmental footprint of this compound production. A recent sustainable and mild one-step strategy for synthesizing aryl and alkyl sulfonic acids utilized the inexpensive industrial material thiourea (B124793) dioxide as an eco-friendly sulfur dioxide surrogate and air as a green oxidant rsc.org.
Another key challenge is the valorization of byproducts from the synthesis process. Research into converting these byproducts into valuable chemicals would contribute to a more circular and economically viable manufacturing process.
Exploration of Untapped Catalytic Potentials
Benzenesulphonic acids are known to be effective acid catalysts in a variety of organic reactions, including esterification, alkylation, and condensation. elchemy.comscirp.org While the catalytic properties of some sulfonic acids have been well-explored, the specific potential of this compound remains largely untapped.
Future research could focus on evaluating the efficacy of this compound as a catalyst in reactions where its specific steric and electronic properties could offer advantages. For instance, the presence of two ethyl groups on the benzene (B151609) ring may influence its solubility and interaction with substrates, potentially leading to enhanced selectivity in certain transformations.
Moreover, the immobilization of this compound onto solid supports could lead to the development of robust and reusable heterogeneous catalysts. mdpi.com This would be particularly valuable for continuous flow processes, which are becoming increasingly prevalent in the chemical industry. The investigation of novel support materials and immobilization techniques will be crucial in realizing this potential. The synthesis of sulfonic acid-functionalized inorganic materials, such as silica, titania, zirconia, and alumina, represents a promising approach to creating efficient and sustainable solid acid catalysts. mdpi.com
Integration of Advanced Analytical Techniques for Real-Time Monitoring
The production of this compound, like many chemical manufacturing processes, can benefit significantly from real-time monitoring and control. The development and integration of advanced analytical techniques are essential for optimizing reaction conditions, ensuring product quality, and minimizing waste.
Spectroscopic methods, such as near-infrared (NIR) and Raman spectroscopy, coupled with chemometrics, offer the potential for in-line monitoring of reactant conversion and product formation. This would allow for dynamic adjustments to process parameters, leading to improved efficiency and consistency.
Furthermore, the isomeric purity of this compound is critical for many of its applications. Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are vital for the accurate determination of isomeric distribution. google.comresearchgate.net Future research could focus on developing faster and more efficient separation methods, potentially utilizing novel stationary phases or multidimensional chromatography.
The rise of process analytical technology (PAT) provides a framework for integrating these advanced analytical techniques into the manufacturing process, enabling a more holistic and data-driven approach to process optimization.
Multiscale Modeling and AI-Driven Discovery in Sulfonic Acid Chemistry
Computational chemistry and artificial intelligence (AI) are emerging as powerful tools in the design and optimization of chemical processes. Multiscale modeling, which combines different levels of theory to simulate complex systems, can provide valuable insights into the reaction mechanisms of sulfonation and the catalytic behavior of this compound. umich.edu
For example, quantum mechanical calculations can be used to study the electronic structure of the reactants and transition states, while molecular dynamics simulations can provide information on the behavior of the system at the molecular level. This information can be used to design more efficient catalysts and optimize reaction conditions. A mathematical model has been developed to describe the sulfonation process, quantifying hydrocarbon conversion rates based on contact time, temperature, and pressure of the reaction mixture. researchgate.net
AI and machine learning algorithms can be employed to analyze large datasets from experimental and computational studies, identifying patterns and correlations that may not be apparent to human researchers. This can accelerate the discovery of new synthetic routes, novel catalysts, and innovative applications for this compound. The integration of AI with automated synthesis platforms could enable high-throughput screening of reaction conditions and catalysts, further accelerating the pace of discovery.
Addressing Specific Industrial Needs for this compound Applications
While alkylbenzenesulphonic acids are widely used as surfactants in detergents and cleaning agents, there is potential to expand the applications of this compound to address specific industrial needs. nih.govindustrialchemicals.gov.auatamanchemicals.com Its unique substitution pattern may impart desirable properties for specialized applications.
For example, in the formulation of emulsifiers, corrosion inhibitors, or lubricant additives, the specific structure of this compound could offer advantages in terms of performance and stability. Research in this area would involve close collaboration with industry partners to identify specific challenges and tailor the properties of the compound to meet those needs.
Furthermore, the development of novel formulations and delivery systems for this compound could open up new markets. For instance, encapsulation or microencapsulation techniques could be used to control its release and enhance its effectiveness in specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
